1-(3-Chloro-phenyl)-3-(2-pyridin-4-yl-ethyl)-urea
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Overview
Description
N-(3-CHLOROPHENYL)-N’-[2-(4-PYRIDYL)ETHYL]UREA is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine. The presence of both chlorophenyl and pyridyl groups in its structure suggests potential biological activity and utility in research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-CHLOROPHENYL)-N’-[2-(4-PYRIDYL)ETHYL]UREA typically involves the reaction of 3-chloroaniline with 2-(4-pyridyl)ethyl isocyanate. The reaction is usually carried out in an inert solvent such as dichloromethane or tetrahydrofuran under controlled temperature conditions. The product is then purified using techniques like recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. This might include the use of automated reactors and continuous flow systems to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(3-CHLOROPHENYL)-N’-[2-(4-PYRIDYL)ETHYL]UREA can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding urea derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in polar solvents.
Major Products Formed
Oxidation: Oxidized urea derivatives.
Reduction: Amines and related compounds.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
N-(3-CHLOROPHENYL)-N’-[2-(4-PYRIDYL)ETHYL]UREA has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-CHLOROPHENYL)-N’-[2-(4-PYRIDYL)ETHYL]UREA involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(3-CHLOROPHENYL)-N’-[2-(4-PYRIDYL)METHYL]UREA: Similar structure but with a methyl group instead of an ethyl group.
N-(3-BROMOPHENYL)-N’-[2-(4-PYRIDYL)ETHYL]UREA: Bromine substituent instead of chlorine.
N-(3-CHLOROPHENYL)-N’-[2-(3-PYRIDYL)ETHYL]UREA: Pyridyl group at a different position.
Uniqueness
N-(3-CHLOROPHENYL)-N’-[2-(4-PYRIDYL)ETHYL]UREA is unique due to the specific combination of chlorophenyl and pyridyl groups, which may confer distinct biological and chemical properties compared to its analogs.
Properties
Molecular Formula |
C14H14ClN3O |
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Molecular Weight |
275.73 g/mol |
IUPAC Name |
1-(3-chlorophenyl)-3-(2-pyridin-4-ylethyl)urea |
InChI |
InChI=1S/C14H14ClN3O/c15-12-2-1-3-13(10-12)18-14(19)17-9-6-11-4-7-16-8-5-11/h1-5,7-8,10H,6,9H2,(H2,17,18,19) |
InChI Key |
ASYRDSUVYFJVGL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)NCCC2=CC=NC=C2 |
Origin of Product |
United States |
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